molecular formula C9H13NO B13288923 (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol

Cat. No.: B13288923
M. Wt: 151.21 g/mol
InChI Key: CZDCJURGLKNBIV-SECBINFHSA-N
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Description

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction, and ammonia or primary amines for reductive amination. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic methods to achieve high enantioselectivity. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-(2-methylphenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.

    2-Amino-1-phenylethanol: Lacks the methyl substitution on the phenyl ring.

    2-Amino-1-(2-chlorophenyl)ethan-1-ol: Contains a chlorine substitution instead of a methyl group.

Uniqueness

(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the methyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1S)-2-amino-1-(2-methylphenyl)ethanol

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1

InChI Key

CZDCJURGLKNBIV-SECBINFHSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CN)O

Canonical SMILES

CC1=CC=CC=C1C(CN)O

Origin of Product

United States

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